molecular formula C15H16N2O3 B1471746 2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione CAS No. 1484355-05-6

2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione

Cat. No.: B1471746
CAS No.: 1484355-05-6
M. Wt: 272.3 g/mol
InChI Key: OVWZOCLKVZLYNK-UHFFFAOYSA-N
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Description

2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione is a synthetic small molecule featuring the biologically active isoindole-1,3-dione (phthalimide) scaffold. This core structure is recognized in medicinal chemistry for its versatile interactions with various enzymatic targets and receptors, making derivatives of significant research interest. Compounds based on the isoindole-1,3-dione structure have been investigated for a wide spectrum of biological activities. Research on analogous structures has shown potential in central nervous system (CNS) drug discovery, with some derivatives acting as ligands for serotonin receptors (e.g., 5-HT1A) or exhibiting phosphodiesterase 10A (PDE10A) inhibitory properties, which are relevant targets for developing novel antipsychotic agents . Other studies on similar molecules have explored antimicrobial and antifungal activities, where the phthalimide moiety may contribute to disrupting microbial cell membrane function . Additionally, certain isoindole-1,3-dione derivatives have been screened for anticonvulsant properties in animal models . The specific 4-oxopiperidin-1-yl ethyl chain in this compound may influence its pharmacokinetic profile and target binding affinity. This product is intended for research purposes such as in vitro screening, hit-to-lead optimization, and mechanism-of-action studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(4-oxopiperidin-1-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-11-5-7-16(8-6-11)9-10-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWZOCLKVZLYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione, with the CAS number 1484355-05-6, is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C15H16N2O3, and it has a molecular weight of approximately 272.30 g/mol. This compound features an isoindole core and a piperidine moiety, which contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may act on various biological targets, including neurotransmitter receptors. For instance, studies have shown that related compounds interact with dopamine receptors, particularly the D2 receptor, which is implicated in several neurological disorders .

Pharmacological Properties

The compound has garnered attention for its potential antiviral , anticancer , and antimicrobial properties. The following table summarizes key findings related to its biological activities:

Activity Description Reference
AntiviralExhibits activity against viruses such as Zika and dengue through inhibition of viral replication.
AnticancerDemonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
AntimicrobialShowed effectiveness against certain bacterial strains in preliminary studies.

Case Studies

Case Study 1: Antiviral Activity
A study conducted on derivatives of isoindole compounds demonstrated that certain analogs exhibited significant antiviral activity against Zika virus (ZIKV). The mechanism involved the inhibition of viral entry into host cells, showcasing the therapeutic potential of similar compounds .

Case Study 2: Anticancer Potential
In another research effort, the cytotoxicity of isoindole derivatives was evaluated against human cancer cell lines, including HL-60 (leukemia) and SMMC-7721 (hepatocellular carcinoma). The results indicated that these compounds could induce apoptosis in cancer cells, supporting their development as anticancer therapeutics .

Research Findings

Recent studies have focused on the synthesis and optimization of isoindole derivatives to enhance their biological activity. The structure-activity relationship (SAR) analyses have provided insights into how modifications to the piperidine ring can affect potency and selectivity for biological targets .

Pharmacokinetics

In silico studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as absorption and bioavailability.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural characteristics:

  • CAS Number : 1484355-05-6
  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol

The structure features an isoindole core with a piperidine moiety that contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione exhibit anticancer properties through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. For instance, the compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.

E3 Ligase Modulation

This compound acts as a ligand for E3 ubiquitin ligases, which play critical roles in protein degradation pathways. Research suggests that it may enhance the degradation of oncogenic proteins, providing a novel approach for targeted cancer therapy.

Case Study 1: Targeting Multiple Myeloma

In a study focused on multiple myeloma, derivatives of isoindole compounds demonstrated promising results in inhibiting the growth of myeloma cells in vitro. The compound's mechanism was linked to its interaction with cellular signaling pathways that regulate cell survival and proliferation.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of similar isoindole derivatives in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation pathways was noted as a potential therapeutic strategy for conditions like Alzheimer's disease.

Biodegradable Polymers

The incorporation of this compound into polymer matrices has been explored for developing biodegradable materials. These materials are particularly relevant in biomedical applications where biocompatibility and controlled degradation rates are essential.

Drug Delivery Systems

Research is ongoing into the use of this compound as part of drug delivery systems that utilize its chemical properties to enhance the solubility and bioavailability of poorly soluble drugs. Its role as a stabilizing agent in formulations could improve therapeutic outcomes.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Drug DevelopmentE3 Ligase ModulationEnhances degradation of oncogenic proteins
Materials ScienceBiodegradable PolymersDeveloped materials with controlled degradation rates
Drug Delivery SystemsEnhanced SolubilityImproves bioavailability of poorly soluble drugs

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione (Target) C₁₆H₁₇N₃O₃* 299.33 4-Oxopiperidinyl ethyl Hypothesized antitumor/immunomodulatory activity
2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione C₁₈H₁₂N₂O₄ 320.30 Ethylene-linked phthalimide Intermediate in polymer chemistry
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione (Lenalidomide derivative) C₁₃H₁₀N₂O₄ 258.23 2,6-Dioxopiperidinyl FDA-approved for multiple myeloma
2-(Morpholin-4-ylmethyl)isoindole-1,3-dione C₁₃H₁₄N₂O₃ 246.27 Morpholinylmethyl Potential kinase inhibitor scaffold
2-(3-Nitrophenyl)isoindole-1,3-dione C₁₄H₈N₂O₄ 268.22 3-Nitrophenyl Photocatalyst precursor

*Calculated based on structural similarity to evidence compounds.

Key Observations:

Bioactivity Trends :

  • Piperidine/piperazine-containing derivatives (e.g., lenalidomide analogs) exhibit marked antitumor activity due to cereblon-mediated protein degradation . The 4-oxopiperidine group in the target compound may confer similar mechanisms but with altered binding kinetics.
  • Aryl-substituted analogs (e.g., 2-(3-nitrophenyl)isoindole-1,3-dione) show utility in materials science rather than biomedicine, highlighting the critical role of heterocyclic substituents in directing biological vs. industrial applications .

Morpholinylmethyl-substituted derivatives demonstrate higher solubility in polar solvents due to the morpholine oxygen’s hydrogen-bonding capacity, a feature less pronounced in the 4-oxopiperidine variant .

Spectroscopic and Crystallographic Data

  • NMR Spectroscopy : Piperidine-containing analogs (e.g., 2-(4-methyl-2-phenyl-oxazol-4-ylmethyl)isoindole-1,3-dione) show distinct ¹H NMR signals for methyl groups (δ 1.4–1.6 ppm) and oxazole protons (δ 5.2–5.4 ppm), whereas the target compound’s 4-oxopiperidine moiety would likely exhibit deshielded carbonyl signals (δ 170–175 ppm in ¹³C NMR) .
  • X-ray Crystallography: Derivatives like 2-(4-methyl-2-phenyl-oxazol-4-ylmethyl)isoindole-1,3-dione crystallize in monoclinic systems (space group P21/c) with unit cell parameters aiding in molecular modeling of the target compound .

Preparation Methods

Cyclization Using 1,1′-Carbonyldiimidazole (CDI)

One of the most efficient and well-documented methods involves cyclizing an N-(3-aminophthaloyl)-glutamine intermediate with 1,1′-carbonyldiimidazole (CDI). This reaction proceeds as follows:

  • Starting materials: N-(3-aminophthaloyl)-glutamine or N-(3-aminophthaloyl)-isoglutamine compound.
  • Reagent: 1,1′-carbonyldiimidazole (CDI).
  • Solvent: Acetonitrile is preferred; alternatives include N-methyl pyrrolidinone or tetrahydrofuran.
  • Temperature and time: Refluxing acetonitrile for about 3 hours or room temperature for 13-15 hours.
  • Molar ratios: Compound to CDI ratios range from 2:1 to 1:2, with optimal ratios around 1:1 to 1:1.2 for efficient cyclization.
  • Outcome: Formation of the isoindole-1,3-dione ring system with the piperidinyl substituent intact.

This method benefits from mild conditions, good yields, and scalability suitable for commercial production.

Use of Cyclizing Agents and Bases

Alternative cyclization agents include:

  • Thionyl chloride (SOCl₂)
  • Phosphorus oxychloride (POCl₃)
  • Derivatives of SOCl₂ or POCl₃

These agents facilitate ring closure via activation of carboxyl groups. The cyclization is often promoted or catalyzed by organic bases such as:

  • Triethylamine
  • Pyridine
  • Substituted pyridines

The reaction temperature can vary from room temperature to 150°C, and reaction times range from 30 minutes to 24 hours depending on the reagents and solvents used.

Reaction Medium and Atmosphere

  • Reactions are commonly performed under inert atmospheres (argon or nitrogen) to prevent oxidation or moisture interference.
  • Solvents like acetonitrile, tetrahydrofuran, and N-methyl pyrrolidinone are chosen for their ability to dissolve reactants and facilitate cyclization.
  • The presence of acid or base can be adjusted to optimize reaction rates and selectivity.

Salt Formation and Purification

After cyclization, the free amine form of the compound can be converted into pharmaceutically acceptable acid salts to improve stability and solubility:

  • Common acids used include hydrochloric acid, methanesulfonic acid, trifluoroacetic acid, and p-toluenesulfonic acid.
  • Salt formation is typically done in a 1:1 molar ratio at temperatures ranging from 0°C to ambient temperature.
  • The hydrochloride salt is particularly noted for its stability and pharmaceutical utility.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Amide formation 3-Aminophthalic acid + piperidinyl amine - Ambient Variable Precursor to cyclization
Cyclization (CDI method) 1,1′-Carbonyldiimidazole (CDI) Acetonitrile, NMP, THF Reflux (Acetonitrile) or RT 3 h (reflux) or 13-15 h (RT) Molar ratio compound:CDI ~1:1 to 1:1.2
Cyclization (acid chlorides) SOCl₂, POCl₃, or derivatives + base Various (e.g., pyridine) RT to 150°C 0.5 to 24 h Requires base catalyst (triethylamine, pyridine)
Salt formation Acid (HCl, methanesulfonic acid, etc.) Suitable solvent 0°C to 22°C Variable 1:1 molar ratio acid:amine

Research Findings and Industrial Implications

  • The CDI-mediated cyclization is preferred for its mild reaction conditions, scalability, and reproducibility.
  • The choice of solvent and temperature significantly influences the reaction yield and purity.
  • Use of organic bases and acid salts allows fine-tuning of the reaction environment to minimize side reactions.
  • These processes have been optimized for large-scale manufacturing, ensuring the compound’s availability for pharmaceutical development against diseases such as inflammatory disorders, autoimmune diseases, and cancers.

Q & A

Q. What are the key synthetic pathways and critical reaction parameters for 2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione?

The synthesis typically involves multi-step reactions, including the formation of the isoindole-1,3-dione core and subsequent functionalization with the 4-oxopiperidine moiety. Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions.
  • Catalysts : Use of base catalysts (e.g., K₂CO₃) for nucleophilic substitution.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.
  • Purification : Column chromatography or recrystallization for high purity (>95%) .

Q. How is the compound characterized to confirm structural integrity?

Standard analytical methods include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR to verify substituent positions.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
  • X-ray crystallography : For unambiguous structural determination, as demonstrated in related isoindole-dione derivatives .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening should focus on:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Testing against targets like kinases or proteases.
  • Solubility profiling : Use of phosphate-buffered saline (PBS) or DMSO/PBS mixtures to assess formulation viability .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions and predict biological targets?

Advanced strategies include:

  • Quantum chemical calculations : To model transition states and identify rate-limiting steps (e.g., using Gaussian or ORCA software).
  • Molecular docking : Virtual screening against protein databases (e.g., PDB) to predict binding affinities.
  • Machine learning : Training models on reaction datasets to predict optimal conditions (temperature, pH) .

Q. What methodologies address contradictions in bioactivity data across studies?

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:

  • Reproducibility checks : Independent validation in multiple labs.
  • Purity analysis : HPLC-MS to rule out impurities >95%.
  • Dose-response studies : EC₅₀/IC₅₀ curves to confirm potency thresholds .

Q. How can Design of Experiments (DoE) improve synthesis scalability?

DoE frameworks enable systematic optimization:

Factor Range Response
Temperature50–90°CYield (%)
Reaction time6–24 hoursPurity (%)
Catalyst loading1–5 mol%Byproduct formation

Central Composite Design (CCD) or Box-Behnken models are used to minimize experiments while maximizing data resolution .

Q. What advanced techniques elucidate the compound’s mechanism of action in disease models?

  • Transcriptomics/proteomics : RNA-seq or SILAC-MS to identify dysregulated pathways.
  • Pharmacokinetic studies : LC-MS/MS for bioavailability and metabolite profiling.
  • In vivo imaging : Fluorescent tagging (e.g., Cy5.5 conjugates) for biodistribution tracking .

Methodological Challenges and Solutions

Q. How are stability issues (e.g., hydrolysis) managed during storage?

  • Lyophilization : For long-term storage in inert atmospheres.
  • Salt formation : Hydrochloride salts improve stability and solubility .
  • Excipient screening : Use of cyclodextrins or liposomal encapsulation .

Q. What strategies resolve low yields in piperidine-isoindole coupling reactions?

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
  • Protecting groups : Boc or Fmoc protection of amines to prevent side reactions.
  • Flow chemistry : Continuous processing to enhance reproducibility .

Data Management and Collaboration

Q. How can chemical software enhance data integrity and collaborative research?

  • Electronic Lab Notebooks (ELNs) : Track experimental parameters and raw data.
  • Cheminformatics platforms : Tools like KNIME or Pipeline Pilot for structure-activity relationship (SAR) modeling.
  • Cloud-based collaboration : Secure sharing of spectral data and crystallographic files (CIF) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione
Reactant of Route 2
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2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione

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